molecular formula C19H25F2N3O2 B5140697 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

Numéro de catalogue B5140697
Poids moléculaire: 365.4 g/mol
Clé InChI: DWPWLONMLOBOPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as DFP-10825, it is a small molecule inhibitor that selectively targets the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have promising effects in preclinical studies. In

Mécanisme D'action

DFP-10825 selectively binds to the active site of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone and inhibits its enzymatic activity. The enzyme 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) into inactive metabolites. By inhibiting 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, DFP-10825 increases the levels of endocannabinoids, which can bind to cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects
DFP-10825 has been shown to produce various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, DFP-10825 has been shown to improve memory and cognitive function in rodents. These effects are likely due to the increased levels of endocannabinoids produced by the inhibition of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for in vitro and in vivo studies. Additionally, it has high selectivity for 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, DFP-10825 has some limitations, such as its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Orientations Futures

DFP-10825 has shown promising results in preclinical studies, and several future directions for research can be pursued. One potential area of research is exploring the therapeutic potential of DFP-10825 for various diseases such as chronic pain, inflammation, and anxiety disorders. Additionally, further studies can be conducted to understand the long-term effects of DFP-10825 on the endocannabinoid system and its potential for addiction and abuse. Finally, researchers can explore the development of more potent and selective 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone inhibitors based on the structure of DFP-10825.
Conclusion
In conclusion, 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, or DFP-10825, is a small molecule inhibitor that selectively targets the enzyme 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone. It has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research. Further studies can be conducted to explore the therapeutic potential of DFP-10825 and its long-term effects on the endocannabinoid system.

Méthodes De Synthèse

The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with 3-bromo-1-chloropropane to form 3-(3,4-difluorophenylamino)-1-chloropropane. This intermediate is then reacted with piperidine-3-one to produce 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, which is the final product. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective inhibition of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. By inhibiting 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, DFP-10825 increases the levels of endocannabinoids, leading to potential therapeutic benefits.

Propriétés

IUPAC Name

1-[3-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-oxopropyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O2/c20-16-7-6-14(12-17(16)21)22-15-4-3-10-24(13-15)19(26)8-11-23-9-2-1-5-18(23)25/h6-7,12,15,22H,1-5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWLONMLOBOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.